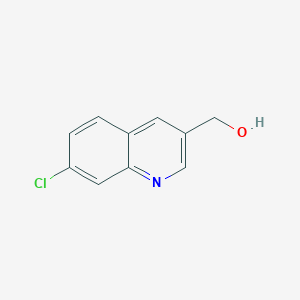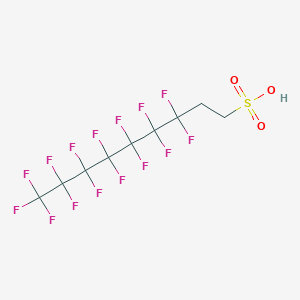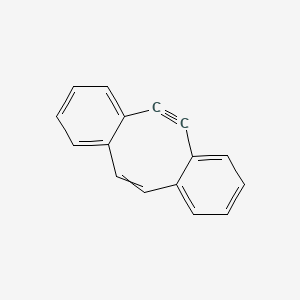
alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride is a synthetic compound that belongs to the class of thiopheneacetamides. This compound is characterized by its unique chemical structure, which includes a thiophene ring, a morpholine moiety, and a phenyl group. It is commonly used in various scientific research applications due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride typically involves multiple steps, including the formation of the thiophene ring, the introduction of the morpholine group, and the attachment of the phenyl group. Common reagents used in these reactions include thiophene derivatives, morpholine, and phenyl halides. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process.
化学反応の分析
Types of Reactions
Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products can be further characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often studied using techniques like molecular docking, enzyme assays, and cell-based assays.
類似化合物との比較
Similar Compounds
Similar compounds to alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride include other thiopheneacetamides, such as:
- Alpha-Hydroxy-N-methyl-N-(2-piperidinoethyl)-alpha-phenyl-2-thiopheneacetamide
- Alpha-Hydroxy-N-methyl-N-(2-pyrrolidinoethyl)-alpha-phenyl-2-thiopheneacetamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. The presence of the morpholine moiety, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.
特性
CAS番号 |
37109-12-9 |
|---|---|
分子式 |
C19H25ClN2O3S |
分子量 |
396.9 g/mol |
IUPAC名 |
2-hydroxy-N-methyl-N-(2-morpholin-4-ylethyl)-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3S.ClH/c1-20(9-10-21-11-13-24-14-12-21)18(22)19(23,17-8-5-15-25-17)16-6-3-2-4-7-16;/h2-8,15,23H,9-14H2,1H3;1H |
InChIキー |
DCKPOGQFWJFPAU-UHFFFAOYSA-N |
正規SMILES |
CN(CCN1CCOCC1)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)











